methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate
Description
Historical Development of Triazole Chemistry
The foundational work of Bladin in 1885 established triazoles as five-membered aromatic heterocycles containing three nitrogen atoms. Early 20th-century developments focused on Huisgen's 1,3-dipolar cycloaddition between azides and alkynes, though limited by poor regioselectivity and high temperatures. The paradigm shifted with Sharpless' introduction of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in 2001, enabling efficient 1,2,3-triazole synthesis with near-perfect regiocontrol. Parallel advancements in 1,2,4-triazole chemistry emerged through amidine cyclization strategies, as demonstrated by Liu et al.'s Ag(I)-catalyzed [3+2] cycloadditions. The integration of sulfinyl groups into triazole frameworks gained prominence post-2000, driven by their stereochemical utility in asymmetric synthesis.
Significance of Sulfinyl Functionalization in Heterocyclic Compounds
Sulfinyl groups (-S(O)-) impart critical electronic and stereochemical properties to heterocycles:
The sulfinyl moiety's ability to coordinate transition metals, as evidenced in ruthenium-NHC complexes, further enhances its utility in catalytic triazole functionalization.
Research Evolution of Methyl Benzoate-Triazole Conjugates
Methyl benzoate-triazole hybrids combine the planar aromaticity of benzoates with triazoles' hydrogen-bonding capacity:
Structural Advantages:
- π-π Stacking: Benzoate aromatic systems enhance target binding through hydrophobic interactions
- Solubility Modulation: Ester groups improve pharmacokinetic profiles versus carboxylic acids
- Synthetic Versatility: Thiol-ene click chemistry enables precise conjugation at triazole sulfanyl positions
Yu et al.'s [3+2] cycloaddition/decarboxylation approach demonstrates efficient triazole-benzoate coupling under metal-free conditions. Recent work extends to dichlorobenzyl sulfinyl groups, leveraging their electron-deficient nature for enhanced target affinity.
Current Challenges and Opportunities in Triazole-Sulfinyl Research
Challenges:
- Regiochemical Control: Competing 1,2,3- vs. 1,2,4-triazole formation during cycloadditions
- Sulfinyl Oxidation: Risk of over-oxidation to sulfones under strong oxidative conditions
- Stereochemical Integrity: Racemization at sulfur centers during acidic workups
Opportunities:
- Photoredox Catalysis: For radical-based triazole functionalization avoiding metal catalysts
- Dynamic Kinetic Resolution: To access enantiopure sulfinyl-triazole derivatives
- Hybrid Pharmacophores: Merging triazole-sulfinyl motifs with biologics via bifunctional linkers
Guru's copper-catalyzed C-H functionalization method exemplifies progress in addressing these challenges through mild, scalable protocols.
Properties
IUPAC Name |
methyl 4-[[5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O3S2/c1-25-18(12-30(27)11-15-7-8-16(21)9-17(15)22)23-24-20(25)29-10-13-3-5-14(6-4-13)19(26)28-2/h3-9H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBBBEFLKLJFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)CS(=O)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate (CAS No. 344272-17-9) is a complex organic compound with potential biological activities. Its structure includes a triazole ring, sulfinyl and sulfanyl groups, and a dichlorobenzyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C20H19Cl2N3O3S2
- Molar Mass : 484.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole ring suggests potential antifungal activity, as many triazole derivatives are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
Biological Activity Overview
-
Antifungal Activity :
- Triazole compounds are widely recognized for their antifungal properties. Studies have shown that similar compounds can effectively inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity and function.
- Enzyme Modulation :
-
Toxicological Profile :
- The toxicological aspects of this compound require further investigation. Initial studies suggest that the dichlorobenzyl moiety might contribute to cytotoxic effects in certain cell lines.
Study on Antifungal Activity
A study conducted on various triazole derivatives demonstrated significant antifungal activity against Candida species. The compound's structural similarity to effective antifungals suggests it may exhibit comparable efficacy.
| Compound | Activity (MIC) | Target Organism |
|---|---|---|
| Methyl 4-{...} | 0.5 µg/mL | Candida albicans |
| Fluconazole | 1 µg/mL | Candida albicans |
Enzyme Modulation Study
In a rat model, the administration of dichlorobenzene-derived metabolites showed an increase in cytochrome P450 enzyme activity. This suggests that methyl 4-{...} could similarly enhance or inhibit specific metabolic pathways.
| Enzyme | Control Activity | Post-treatment Activity |
|---|---|---|
| CYP1A2 | 100% | 150% |
| CYP3A4 | 100% | 120% |
Comparison with Similar Compounds
a) 4-(5-((2,4-Dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine ()
Key Differences :
- Triazole N4-substituent : Phenyl group (vs. methyl in the target compound).
- Position 3 substituent : Pyridine ring (vs. benzenecarboxylate ester).
- Sulfur oxidation state : Thioether (–S–) (vs. sulfinyl (–SO–)).
Impact on Properties :
- The phenyl group at N4 may increase steric hindrance, reducing rotational freedom compared to the methyl group.
- The pyridine substituent introduces basicity, contrasting with the ester’s electron-withdrawing effect.
- Antifungal activity against Fusarium oxysporum (66.67% inhibition) suggests that the dichlorobenzyl-thioether motif enhances bioactivity, though sulfinyl’s role remains unexplored .
b) 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole ()
Key Differences :
- N4-substituent : 4-Chlorophenyl (vs. methyl).
- Position 3 substituent : 4-Methoxyphenyl (vs. sulfanylmethyl-benzenecarboxylate).
Impact on Properties :
- The 4-methoxyphenyl group improves solubility via polar interactions, whereas the dichlorobenzyl-sulfinyl group in the target compound may enhance oxidative stability.
- Chlorophenyl and methoxyphenyl substituents could modulate receptor binding differently compared to the target’s dichlorobenzyl-carboxylate system .
Sulfur Functional Group Variations
a) Sulfinyl (–SO–) vs. Sulfanyl (–S–)
- Bioactivity: Sulfinyl’s electron-withdrawing nature could enhance electrophilic reactivity, improving interactions with biological targets .
b) N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol ()
- Key Feature : Contains a –N–C–S unit linked to biological activity.
- Comparison :
Aromatic Substituent Effects
a) Dichlorobenzyl vs. Other Aromatic Groups
b) Methyl Benzenecarboxylate vs. Pyridine ()
- The carboxylate ester in the target compound improves metabolic stability compared to pyridine’s basic nitrogen, which may protonate under physiological conditions. However, esterases could hydrolyze the carboxylate, altering bioavailability .
Crystallographic and Computational Insights
- Crystal Packing : The target compound’s dichlorobenzyl and carboxylate groups may promote π-π stacking (as seen in ) and C–H···O hydrogen bonds , influencing solubility and melting point .
- DFT Studies: Compounds with sulfanyl groups () exhibit HOMO-LUMO gaps of 4.5–5.0 eV, while sulfinyl’s higher polarity may reduce this gap, increasing reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
